Product packaging for Apo-Enopeptin methyl ester(Cat. No.:)

Apo-Enopeptin methyl ester

Cat. No.: B14118158
M. Wt: 928.0 g/mol
InChI Key: SVUZYKYWOCDSIL-QSVZJFIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apo-Enopeptin methyl ester is a high-purity chemical compound supplied for scientific research and development. It is provided with a guaranteed purity of 98% or higher and has a defined molecular formula of C48H61N7O12 . As a methyl ester derivative, this compound may share characteristics with other bioactive peptides and esterified molecules, which are often explored in microbiology and biochemistry for their interactions with bacterial cellular systems . While specific applications for this compound are an active area of investigation, research on related compounds frequently focuses on pathways such as the inhibition of essential bacterial enzymes or the disruption of protein homeostasis, given the critical role of proteases in cell viability . Researchers can utilize this reagent for exploratory studies in antibiotic discovery and cellular mechanism research. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H61N7O12 B14118158 Apo-Enopeptin methyl ester

Properties

Molecular Formula

C48H61N7O12

Molecular Weight

928.0 g/mol

IUPAC Name

methyl (2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2E,4E,6E,8E,10E)-12-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-12-oxododeca-2,4,6,8,10-pentaenoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-methylamino]propanoyl]amino]propanoyl]-4-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C48H61N7O12/c1-30-26-37(48(66)67-5)55(28-30)45(63)31(2)49-43(61)32(3)53(4)47(65)36-20-17-25-54(36)46(64)35(29-56)51-44(62)34(27-33-18-13-12-14-19-33)50-40(59)21-15-10-8-6-7-9-11-16-22-41(60)52-42-38(57)23-24-39(42)58/h6-16,18-19,21-22,30-32,34-37,56-57H,17,20,23-29H2,1-5H3,(H,49,61)(H,50,59)(H,51,62)(H,52,60)/b7-6+,10-8+,11-9+,21-15+,22-16+/t30-,31+,32+,34+,35+,36+,37+/m1/s1

InChI Key

SVUZYKYWOCDSIL-QSVZJFIRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](N(C1)C(=O)[C@H](C)NC(=O)[C@H](C)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)C(=O)OC

Canonical SMILES

CC1CC(N(C1)C(=O)C(C)NC(=O)C(C)N(C)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC=CC=CC=CC=CC(=O)NC4=C(CCC4=O)O)C(=O)OC

Origin of Product

United States

Molecular and Mechanistic Studies of Acyldepsipeptide Mediated Clpp Dysregulation

Fundamental Role of ClpP Protease in Bacterial Protein Homeostasis

The Caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a critical role in maintaining protein homeostasis (proteostasis) in bacteria. acs.orgmdpi.comnih.gov As a central component of the cellular protein quality control system, ClpP is responsible for the degradation of misfolded, damaged, or aggregated proteins, which can otherwise become toxic to the cell. mdpi.comkarger.comwits.ac.za This function is particularly crucial under stress conditions, such as heat shock or exposure to protein-damaging agents. karger.comnih.gov

ClpP assembles into a barrel-shaped tetradecameric complex, formed by two stacked heptameric rings. korea.ac.krresearchgate.netrsc.org This structure sequesters the proteolytic active sites within an inner chamber, preventing indiscriminate degradation of cellular proteins. researchgate.netrsc.org Access to this chamber is tightly regulated through narrow axial pores, which are typically too small for folded proteins to pass through. researchgate.netasm.orgnih.gov Consequently, in its free state, ClpP can only degrade short peptides. acs.orgkorea.ac.krresearchgate.net

For the degradation of larger polypeptides and proteins, ClpP collaborates with associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpA, ClpC, or ClpX. acs.orgnih.govkorea.ac.kr These hexameric ATPases recognize specific protein substrates, unfold them in an ATP-dependent process, and translocate them through the axial pores into the ClpP proteolytic chamber for degradation. acs.orgkarger.comresearchgate.netnih.gov This chaperone-protease complex is integral to various cellular processes, including stress tolerance, virulence factor production, biofilm formation, and the regulation of developmental programs like sporulation and competence. mdpi.comnih.govkarger.com The targeted proteolysis of key regulatory proteins by the ClpP machinery allows bacteria to rapidly adapt to changing environmental conditions. mdpi.comkarger.comnih.gov

Acyldepsipeptides as Allosteric Activators of ClpP

Acyldepsipeptides (ADEPs), a class of antibiotics that includes compounds like Apo-Enopeptin methyl ester, exert their bactericidal effect through a unique mechanism: the dysregulation of ClpP. korea.ac.krutoronto.caresearchgate.net Instead of inhibiting the enzyme, ADEPs act as allosteric activators, transforming the tightly regulated ClpP into an uncontrolled protease. korea.ac.krpnas.orgfrontiersin.org ADEPs bind to hydrophobic pockets on the apical surface of the ClpP barrel, at the interface between adjacent subunits. frontiersin.orgnih.govnih.gov This binding site is the same one typically occupied by the regulatory Clp-ATPases. pnas.orgfrontiersin.org

By binding to the Clp-ATPase docking sites, ADEPs competitively inhibit the formation of the functional ClpP-ATPase complex. korea.ac.krpnas.orgresearchgate.net This abrogation of the interaction with its partner chaperones uncouples ClpP from its natural regulatory system. korea.ac.krpnas.org As a result, the protease can no longer participate in the targeted degradation of its physiological substrates, which is essential for normal cellular functions. pnas.orgnih.gov This disruption of regulated proteolysis is a key aspect of the ADEP mechanism of action. korea.ac.krresearchgate.net

The binding of ADEPs not only prevents ATPase interaction but also triggers a series of conformational changes that activate the ClpP core itself. korea.ac.krnih.gov This activation allows ClpP to degrade proteins independently of its cognate ATPases. korea.ac.krpnas.org The ADEP-activated ClpP indiscriminately targets and degrades unfolded or flexible proteins, as well as nascent polypeptide chains emerging from the ribosome. korea.ac.krpnas.orgnih.gov This uncontrolled proteolysis leads to the depletion of essential proteins, such as the cell division protein FtsZ, causing catastrophic cellular damage, inhibition of cell division, and ultimately, bacterial death. pnas.orgnih.govuwc.ac.za This gain-of-function toxicity represents a novel antibiotic mechanism, effectively turning a key cellular machine against the bacterium itself. utoronto.cauwc.ac.za

Table 1: Effects of Acyldepsipeptide (ADEP) Binding on ClpP Function
ParameterClpP (Native State)ClpP + ADEP (e.g., this compound)References
Primary ActivityDegrades short peptidesDegrades unfolded proteins and polypeptides acs.orgkorea.ac.kr
RegulationTightly regulated by Clp-ATPases (ClpA, ClpX, etc.)Unregulated; independent of Clp-ATPases korea.ac.krpnas.org
Substrate SelectionSpecific, mediated by Clp-ATPasesNon-selective, targets flexible and nascent proteins pnas.orgnih.gov
Interaction with Clp-ATPaseForms a functional proteolytic complexInteraction is blocked/abrogated korea.ac.krpnas.orgresearchgate.net
Overall Cellular EffectMaintains protein homeostasisCauses destructive, uncontrolled proteolysis leading to cell death nih.govuwc.ac.za

Dissociation from Canonical Clp-ATPase Regulation

Conformational Dynamics of ClpP Upon Acyldepsipeptide Binding

The allosteric activation of ClpP by ADEPs is driven by profound conformational changes throughout the entire protease complex. frontiersin.orgnih.gov Structural studies have revealed that ClpP can exist in different conformational states, and ADEP binding shifts this equilibrium towards a proteolytically active form. rsc.orgfrontiersin.orgresearchgate.net

ClpP can transition between at least two major conformations: an inactive, "compressed" state and an active, "extended" state. rsc.orgfrontiersin.orgnih.govresearchgate.net In the compressed state, the two heptameric rings are in loose contact, and the catalytic triad (B1167595) (Ser-His-Asp) in the active sites is misaligned, rendering the enzyme inactive. researchgate.netresearchgate.net The binding of an ADEP molecule, such as this compound, to the hydrophobic pockets on ClpP induces a significant conformational rearrangement. frontiersin.orgresearchgate.net This binding event stabilizes the extended conformation, where the two rings are brought into closer, more stable contact through a network of hydrogen bonds. rsc.orgfrontiersin.org This transition realigns the catalytic residues into a competent orientation, thereby activating the protease. frontiersin.orgresearchgate.net ADEP binding essentially locks the protease in this active, extended state. uni-tuebingen.de

A critical consequence of the transition to the extended state is the widening of the axial pores. nih.govkorea.ac.kr In the inactive, closed-gate state, the N-terminal segments of the ClpP subunits fold into the pore, creating a "hydrophobic plug" that obstructs the entrance to the proteolytic chamber. korea.ac.krnih.gov ADEP binding triggers a domino effect, where local changes in the binding pocket propagate towards the central axis of the barrel. korea.ac.kr This causes a structural transition in the N-terminal segments from a disordered, closed state to an ordered, open-gate conformation. korea.ac.krresearchgate.net This movement significantly enlarges the axial pore diameter from approximately 1.5 nm to about 3 nm, which is wide enough to allow the passage of unfolded polypeptide chains. korea.ac.krresearchgate.net This ADEP-induced pore opening is the key event that allows unregulated access of substrates to the degradation chamber, bypassing the need for a Clp-ATPase to unfold and translocate them. korea.ac.krnih.govresearchgate.net

Table 2: Conformational States of ClpP
ConformationCharacteristicsAssociated StateReferences
CompressedInactive; misaligned catalytic triad; closed axial pore (~1.5 nm); loose ring-ring interaction.Apo-ClpP (unbound) rsc.orgresearchgate.netnih.govresearchgate.net
ExtendedActive; aligned catalytic triad; open axial pore (~3 nm); stable ring-ring interaction.ADEP-bound ClpP or Clp-ATPase-bound ClpP korea.ac.krrsc.orgfrontiersin.orgresearchgate.net

Transition between Compressed and Extended States

Enzymatic Characterization of ClpP Proteolysis in the Presence of ADEPs

Acyldepsipeptides (ADEPs), a novel class of antibacterial compounds, function by targeting and dysregulating the caseinolytic protease P (ClpP). embopress.org In its natural state, ClpP is a tightly controlled serine peptidase that forms a barrel-shaped complex. researchgate.netfrontiersin.org Its proteolytic active sites are sequestered within a central chamber, accessible only through narrow axial pores. frontiersin.orgresearchgate.net Consequently, ClpP on its own can only degrade short peptides. frontiersin.orgresearchgate.net For the degradation of larger polypeptides and folded proteins, ClpP must associate with a cognate Clp/Hsp100 ATPase chaperone, such as ClpA, ClpC, or ClpX. pnas.orgnih.gov These chaperones recognize, unfold, and actively translocate protein substrates into the ClpP chamber for degradation in an ATP-dependent process. embopress.org

The binding of ADEPs, such as this compound, fundamentally alters this regulatory mechanism. embopress.orgpnas.org ADEPs convert ClpP from a regulated peptidase into an uncontrolled protease that can degrade unfolded proteins without the need for an ATPase partner. embopress.orgpnas.org This functional reprogramming has two major consequences: first, it inhibits the normal, regulated proteolysis by preventing the interaction between ClpP and its partner ATPases. embopress.orgembopress.org Second, it initiates the unregulated degradation of specific cellular proteins, leading to bacterial cell death. frontiersin.orgresearchgate.net Studies using the model substrate casein have shown that while it remains stable in the presence of ClpP alone, it is rapidly degraded when ClpP is activated by an ADEP. frontiersin.org This activation process is a key feature of the antibacterial action of the enopeptin class of compounds.

Effects on Catalytic Triad Alignment and Activity

The activation of ClpP by ADEPs is an allosteric process that induces significant conformational changes in the protease complex. uni-tuebingen.de The proteolytic activity of ClpP depends on a canonical catalytic triad, typically composed of serine, histidine, and aspartate residues, located within the proteolytic chamber. frontiersin.orgresearchgate.net In the inactive, or apo, state of ClpP, these residues are not properly aligned for efficient catalysis. researchgate.netnih.gov

ADEPs bind to hydrophobic pockets located on the apical surfaces of the ClpP barrel, the same sites where the Clp-ATPases normally dock. researchgate.netuni-tuebingen.de This binding event triggers a cascade of conformational changes. researchgate.net It promotes the oligomerization of ClpP monomers or heptamers into the active tetradecameric barrel structure. pnas.orgnih.gov Crucially, ADEP binding induces a shift from a "compact" or "closed-gate" conformation to an "extended" or "open-gate" state. researchgate.netpnas.org This transition involves the opening of the axial pores, which are normally obstructed by the N-terminal loops of the ClpP subunits. researchgate.net

The structural rearrangement extends to the core of the enzyme, leading to the proper alignment of the Ser-His-Asp catalytic triad. frontiersin.orguni-tuebingen.de This allosteric activation effectively switches on the protease, allowing it to bind and degrade substrates that enter the now-accessible proteolytic chamber. uni-tuebingen.de In some bacterial orthologs, such as in Mycobacterium tuberculosis, the activation by ADEPs is further enhanced by the presence of N-blocked dipeptide agonists, which help stabilize the active, extended conformation. nih.gov

Identification of Degraded Protein Substrates

The dysregulation of ClpP by ADEPs leads to the degradation of proteins that are not its usual targets under physiological conditions. frontiersin.org The primary targets of ADEP-activated ClpP appear to be unfolded or structurally flexible proteins. embopress.orgpnas.org A key finding is that nascent polypeptide chains still associated with ribosomes are particularly vulnerable substrates. embopress.org This degradation of proteins before they can fold into their functional conformations is a major contributor to the bactericidal effect of ADEPs. embopress.org

In addition to nascent chains, ADEP-activated ClpP degrades specific, essential cellular proteins. The most prominent identified substrate is FtsZ, a crucial protein for bacterial cell division. pnas.orgfigshare.com The degradation of FtsZ by the ADEP-ClpP complex disrupts the formation of the Z-ring at the cell's midpoint, leading to inhibition of cell division and causing characteristic cell filamentation in rod-shaped bacteria like Bacillus subtilis and swelling in cocci like Staphylococcus aureus. pnas.org

Other identified substrates include the model unfolded protein casein and SsrA-tagged proteins, which are normally targeted for degradation by the ClpXP complex. embopress.orgresearchgate.net In certain gain-of-function mutants of S. aureus ClpP that mimic ADEP activation, the protease becomes highly nonspecific, degrading over 500 different proteins. figshare.com

SubstrateDescriptionBacterial SpeciesReference
FtsZEssential cell division protein; forms the Z-ring.Bacillus subtilis, Staphylococcus aureus pnas.orgfigshare.com
Nascent Polypeptide ChainsNewly synthesized proteins, degraded prior to folding.Escherichia coli, Bacillus subtilis embopress.org
CaseinModel unfolded protein substrate used in in vitro assays.Bacillus subtilis, Streptomyces hawaiiensis frontiersin.orgpnas.orguni-tuebingen.de
GFP-SsrAModel SsrA-tagged protein substrate.Escherichia coli, Streptomyces hawaiiensis researchgate.netuni-tuebingen.de
ClgR and PopRNatural Clp protease substrates in Streptomyces.Streptomyces hawaiiensis uni-tuebingen.deasm.org

Comparative Mechanistic Insights Across Different Bacterial ClpP Orthologs

The mechanism of ADEP-mediated ClpP dysregulation exhibits notable variations across different bacterial species, largely due to differences in the composition and regulation of their ClpP proteases. frontiersin.org Most bacteria, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, possess a single clpP gene, resulting in a homo-tetradecameric ClpP complex. frontiersin.org In these organisms, ADEP binding activates the dormant ClpP core and simultaneously blocks the binding of Clp-ATPases, thereby inhibiting regulated proteolysis while promoting unregulated degradation of substrates like FtsZ. pnas.orgembopress.org

In contrast, other bacteria such as Mycobacterium tuberculosis, Chlamydia trachomatis, and Streptomyces species have two or more distinct clpP genes (clpP1 and clpP2). frontiersin.org This leads to the formation of hetero-oligomeric ClpP complexes with specialized functions. uni-tuebingen.deasm.org

In Streptomyces hawaiiensis, the producer of the natural ADEP1, the housekeeping Clp protease is a heteromeric ClpP1P2 complex. uni-tuebingen.deasm.org Research has shown that ADEP binds specifically to ClpP1 but not ClpP2. asm.org The Clp-ATPases (ClpX, ClpC1, ClpC2), conversely, interact exclusively with ClpP2. uni-tuebingen.deasm.org This spatial separation of binding sites results in a unique mechanism. Instead of inhibiting ATPase-dependent degradation, ADEP binding to ClpP1 accelerates the degradation of natural Clp substrates by the Clp-ATPase/ClpP1P2 complex. uni-tuebingen.deasm.org This reveals a third mechanism of ADEP action, where the antibiotic and the ATPase can bind to the complex simultaneously and stimulate proteolysis. uni-tuebingen.de

In M. tuberculosis, the ClpP1P2 hetero-complex is essential for viability. frontiersin.org The bactericidal activity of ADEPs in mycobacteria is weaker than in Firmicutes. frontiersin.org While ADEPs can stimulate proteolysis, their primary mechanism of action in M. tuberculosis appears to be the prevention of the essential interaction between ClpP1P2 and its cognate Clp-ATPases (ClpC1 and ClpX), rather than solely through the induction of uncontrolled protein degradation. researchgate.netfrontiersin.org

Gram-negative bacteria are generally less susceptible to ADEPs, which is often attributed to the limited penetration of the outer membrane and the presence of efflux pumps. nih.gov However, in E. coli, ADEPs effectively abrogate the interaction between ClpP and its partner ATPases (ClpA and ClpX) and activate ClpP to degrade nascent polypeptides. embopress.orgembopress.org

Bacterial SpeciesClpP CompositionPrimary ADEP MechanismReference
Bacillus subtilis / Staphylococcus aureusHomo-tetradecamer (ClpP)Activation of ClpP and displacement of Clp-ATPases, leading to degradation of FtsZ. frontiersin.orgpnas.org
Escherichia coliHomo-tetradecamer (ClpP)Activation of ClpP and abrogation of ClpAP/XP function; degradation of nascent chains. embopress.orgembopress.org
Streptomyces hawaiiensisHetero-tetradecamer (ClpP1P2)ADEP binds ClpP1, ATPases bind ClpP2; concomitant binding accelerates ATPase-dependent proteolysis. uni-tuebingen.deasm.org
Mycobacterium tuberculosisHetero-tetradecamer (ClpP1P2)Weaker activation of proteolysis; primary mechanism is potent inhibition of essential Clp-ATPase interaction. researchgate.netfrontiersin.org

Structural Biology of Acyldepsipeptide Clpp Interactions

Co-crystallography and Cryo-Electron Microscopy (Cryo-EM) of ADEP-ClpP Complexes

High-resolution structural methods like X-ray co-crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in visualizing the binding of ADEPs to the ClpP protease complex. nih.govresearchgate.net ClpP is a barrel-shaped serine protease composed of two stacked heptameric rings, forming a central proteolytic chamber. walidhoury.comresearchgate.net

Structural studies of ClpP from various bacteria, including Escherichia coli (E. coli), Bacillus subtilis (B. subtilis), and Staphylococcus aureus (S. aureus), in complex with different ADEP analogues have provided detailed snapshots of the interaction. nih.govnih.gov For instance, the crystal structure of Neisseria meningitidis ClpP (NmClpP) bound to an activator of self-compartmentalizing proteases (ACP), a class of molecules that act similarly to ADEPs, has been determined to guide further drug design. walidhoury.comuni-tuebingen.de Cryo-EM has complemented these findings by providing structures of larger, more dynamic assemblies like the ClpXP complex, revealing how ADEP binding might compete with the natural activating chaperone, ClpX. researchgate.netresearchgate.net These studies consistently show that ADEPs bind to pockets on the apical surfaces of the ClpP barrel. nih.gov

ADEPs, and their functional mimics like ACPs, dock into hydrophobic pockets located at the interface between adjacent ClpP subunits on each of the two heptameric rings. nih.govresearchgate.netcaymanchem.com These binding sites are the same ones used by the natural Clp-ATPase chaperones (e.g., ClpX, ClpA) to regulate ClpP's proteolytic activity. nih.gov The binding of the ADEP's N-acylphenylalanine moiety is thought to mimic the conserved (I/L)GF loop motif of the ClpX chaperone, which normally docks into these hydrophobic pockets. researchgate.net

The binding pocket accommodates the different parts of the ADEP molecule. For example, in ADEP analogues, the difluorophenylalanine portion and the acyl chain settle into distinct regions of the pocket. researchgate.net The specificity and affinity of binding can be altered by changes in the residues lining this pocket, which explains the differences in ADEP efficacy across various bacterial species. walidhoury.com For instance, a residue change from Alanine (A66 in E. coli ClpP) to Serine (S57 in N. meningitidis ClpP) alters the binding pocket and prevents a deep binding configuration observed in E. coli. walidhoury.com

Structural analyses have pinpointed specific amino acid residues within ClpP that are critical for the interaction with ADEP activators. These residues contribute to the hydrophobic interactions and hydrogen bonding that stabilize the ligand in the binding pocket. Mutations in these key residues can lead to ADEP resistance. nih.gov

For example, in the complex of an ADEP analogue (ACP1-06) with NmClpP, residue R199 is involved in stabilizing the ligand. walidhoury.com Another key residue, Tyr63, has been shown to form a crucial hydrogen bond with ureadepsipeptides, a new class of ClpP activators. nih.gov The table below summarizes some of the key residues identified in ADEP-ClpP interactions from structural studies of various bacterial ClpP proteins.

ResidueOrganism (ClpP)Role in InteractionSource
Tyr63 S. aureusForms a hydrogen bond with ureadepsipeptides. nih.gov
Ser93 N. meningitidisForms a hydrogen bond with the pyridyl group of an ADEP analogue (ACP1-06). walidhoury.comuni-tuebingen.de
Arg199 N. meningitidisInteracts with the sulfone group of an ADEP analogue (ACP1-06) via a water-mediated hydrogen bond. walidhoury.com
Ala66 E. coliPart of a narrow axial channel that serves as a docking site. walidhoury.com
Ser57 N. meningitidisReplaces A66 (from E. coli), eliminating the narrow axial channel and altering the binding mode. walidhoury.com

Elucidation of Binding Pockets and Interfaces

Hydrogen Bonding Networks in ADEP-ClpP Binding

Hydrogen bonds play a vital role in the specific recognition and stable binding of ADEPs to ClpP. These bonds form between the polar groups of the ADEP molecule and the amino acid residues of the ClpP binding pocket. researchgate.netresearchgate.net For instance, crystal structures reveal hydrogen bonds between the peptide backbone of ClpP and the ADEP ligand. researchgate.net

In the NmClpP-ACP1-06 complex, a water molecule mediates a hydrogen bond between the peptidic amino group of the ligand and the side chain of residue R199, an interaction that stabilizes the binding. walidhoury.com Additionally, residue S93 in NmClpP forms a direct hydrogen bond with a nitrogen atom in the pyridyl group of the ADEP analogue. walidhoury.comuni-tuebingen.de In some engineered analogues, such as ureadepsipeptides, the urea (B33335) moiety is designed to form an additional hydrogen bond with Tyr63, enhancing potency. nih.gov These networks of hydrogen bonds, in conjunction with extensive van der Waals contacts, anchor the ADEP molecule firmly in its binding site, leading to the allosteric activation of the protease. walidhoury.com

Conformational Changes in ClpP Subunits upon ADEP Binding

The binding of ADEPs induces significant conformational changes in the ClpP tetradecamer, shifting it from a proteolytically inactive, "compact" or "compressed" state to an active, "extended" conformation. nih.govresearchgate.net In the absence of an activator, the N-terminal loops of the ClpP subunits fold into the central pore of the complex, blocking access to the proteolytic chamber. nih.gov

Upon ADEP binding, these N-terminal loops are displaced, leading to the opening of the axial pores. nih.gov This pore opening allows substrates to enter the degradation chamber without the need for the Clp-ATPase chaperone. nih.gov Furthermore, ADEP binding allosterically realigns the catalytic triad (B1167595) (Ser-His-Asp) of each ClpP monomer into a catalytically competent orientation. nih.govresearchgate.net Crystal and cryo-EM structures of ADEP-bound ClpP clearly show this extended conformation with open axial pores, confirming that ADEP acts as a molecular key to unlock the destructive potential of the protease. nih.govresearchgate.net

Molecular Modeling and Simulation of ADEP-ClpP Interactions

Computational methods, including molecular modeling and simulation, serve as powerful tools to complement experimental structural data and provide insights into the dynamics of ADEP-ClpP interactions. nih.gov Molecular dynamics (MD) simulations can model the conformational transitions of ClpP between its inactive and active states, suggesting that the compact state is a stable intermediate. nih.gov These simulations help to visualize the flexibility of the ClpP structure and how ligand binding can shift the conformational equilibrium towards the active, extended state. nih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. researchgate.net Docking studies have been employed to propose how the N-acylphenylalanine moiety of ADEPs mimics the IGF/LGF loop of the native ClpX chaperone, fitting into the hydrophobic pockets on ClpP. researchgate.net These models help in understanding the structure-activity relationships (SAR) observed for different ADEP analogues and guide the rational design of new, more potent compounds. By predicting how modifications to the ADEP structure will affect its fit within the binding pocket, researchers can prioritize synthetic targets. walidhoury.comresearchgate.net These computational predictions, combined with experimental affinity measurements, provide a comprehensive picture of the forces driving ADEP-ClpP recognition and activation. walidhoury.com

Based on a comprehensive review of the available scientific literature, there are no specific molecular dynamics simulation studies published that focus solely on the chemical compound “Apo-Enopeptin methyl ester” and its interaction with the ClpP protease.

The existing research on acyldepsipeptides (ADEPs) and their binding to ClpP is extensive; however, these studies primarily focus on other analogs, such as ADEP1 or ADEP4. While enopeptins belong to the ADEP class of antibiotics, specific dynamic simulation data for the methyl ester variant of Apo-Enopeptin is not present in the public domain.

Therefore, it is not possible to generate a scientifically accurate article on the "Dynamics Simulations of Protein-Ligand Complexes" for "this compound" as per the provided outline and strict content requirements.

To provide a helpful response, it would be possible to generate an article on the dynamics simulations of closely related and well-characterized acyldepsipeptides. This would offer insights into the expected conformational changes, binding stability, and key interactions that are likely relevant to the broader enopeptin class. Please advise if you would like to proceed with an article on a representative ADEP compound for which simulation data is available.

Structure Activity Relationship Sar Studies Within the Acyldepsipeptide Class

Identification of Key Structural Moieties for ClpP Activation

The ADEP molecule can be broadly divided into two key components: a peptidolactone macrocycle and an appended N-acyl side chain. mdpi.com Research has demonstrated that both parts are crucial for potent ClpP activation, but they play distinct roles. The side chain is primarily responsible for direct interaction and activation, while the macrocycle serves to correctly position the side chain and enhance binding affinity. mdpi.com

The N-acyldifluorophenylalanine moiety has been identified as the minimal structural fragment necessary and sufficient for the activation of ClpP and subsequent antibacterial activity. pjmonline.orgnih.govresearchgate.net This fragment functions by mimicking the conserved IGF/LGF (isoleucine-glycine-phenylalanine/leucine-glycine-phenylalanine) tripeptide motifs found in the natural Clp-ATPase chaperones (e.g., ClpX, ClpA). nih.govsci-hub.se These chaperones normally bind to hydrophobic pockets on the apical surface of ClpP to regulate its proteolytic activity. mdpi.comtum.de The ADEP side chain occupies these same pockets, triggering a conformational change that opens the axial pores of the ClpP barrel, leading to uncontrolled protein degradation. korea.ac.krtum.denih.gov

While the N-acyldifluorophenylalanine fragment alone can activate ClpP, its potency is significantly lower than that of the full ADEP molecule. mdpi.com Studies have shown that removing the macrocycle can result in a 500-fold drop in antibacterial activity. mdpi.com This highlights the synergistic role of the macrocyclic core, which, although inactive by itself, is crucial for enhancing the potency of the side chain by establishing additional contacts with the ClpP surface and locking the key moiety into a bioactive conformation. acs.orgmdpi.com The bis-fluorination of the phenylalanine residue, in particular, has been shown to strongly enhance antibacterial activity. researchgate.net

Compound/FragmentKey FeatureRelative ClpP Activation/ActivityReference
Full ADEP ScaffoldMacrocycle + N-acyldifluorophenylalanine side chainHigh mdpi.com
N-acyldifluorophenylalanine FragmentMinimal activating moietyLow (retains mechanism but potency is greatly reduced) mdpi.comnih.govresearchgate.net
Isolated Macrolactone CoreLacks the activating side chainInactive mdpi.com

The N-acyl side chain of early-generation ADEPs contains a variable number of unsaturated bonds. The α,β-unsaturated bond adjacent to the amide linkage was initially considered crucial for biological activity. pjmonline.org Derivatives lacking this specific double bond were found to be nearly inactive. researchgate.net This electrophilic center was thought to play a key role in the interaction with ClpP. nih.gov

However, the presence of multiple double bonds also contributed to the chemical and metabolic instability of these compounds, making them sensitive to light and temperature. researchgate.net Subsequent research focused on modifying this part of the molecule to improve its drug-like properties. It was discovered that reducing the number of double bonds could increase stability without a significant loss of potency. researchgate.net More advanced studies led to the development of "ureadepsipeptides" (UDEPs), where the potentially reactive α,β-unsaturated acyl group was replaced with a phenyl urea (B33335) motif. sci-hub.senih.gov This modification successfully maintained, and in some cases improved, potency by forming an additional hydrogen bond with a key tyrosine residue (Tyr63) in the ClpP binding pocket, compensating for the removal of the double bond. sci-hub.senih.gov This demonstrated that while the specific unsaturated bond was important in the original scaffold, it could be effectively replaced by other chemical groups capable of forming similar key interactions. nih.gov

Side Chain ModificationEffect on ActivityMechanistic ImplicationReference
Removal of α,β-double bondSignificant loss of activityDemonstrates the importance of this bond in the original ADEP scaffold. researchgate.netresearchgate.net
Reduction of multiple double bonds (e.g., in ADEP4)Increased stability with retained high potencyShows that not all double bonds are essential for activity. researchgate.net
Replacement of α,β-unsaturated acyl with Phenyl Urea (UDEPs)Potency maintained or improved; metabolic stability increasedThe urea moiety mimics the electronic properties and forms a new H-bond. sci-hub.senih.gov

Role of the N-acyldifluorophenylalanine Moiety

Systematic Chemical Modifications and Their Mechanistic Implications

Systematic modifications of the ADEP scaffold have provided deep insights into the molecular basis of ClpP activation. These alterations have targeted the macrocyclic core, the N-acyl side chain, and the stereochemistry of the amino acid residues to optimize the compound's interaction with ClpP.

The 16-membered peptidolactone core is not merely a passive scaffold but an active contributor to the molecule's potency. acs.org SAR studies have shown that the conformational rigidity of the macrocycle is a key determinant of bioactivity. acs.org Introducing conformationally constrained amino acids into the core can lock the ADEP molecule into a "bioactive conformation" that is pre-organized for ClpP binding, thereby reducing the entropic penalty of binding and increasing affinity. wikipedia.orgacs.org

Key modifications include:

Rigidification: Replacing flexible residues like N-methylalanine with more rigid structures such as pipecolic acid, or substituting serine with allo-threonine, has been shown to dramatically enhance antibacterial activity. acs.orgresearchgate.net These substitutions rigidify the macrocycle, and in some cases, have led to a 7-fold increase in ClpP activation and a 1200-fold enhancement in antibacterial potency. wikipedia.orgacs.org

Beyond the significance of the unsaturated bonds, other alterations to the N-acyl side chain have been explored to fine-tune the activity and properties of ADEPs. Optimization of this side chain has been a key strategy in developing analogues with improved activity against a range of pathogens. acs.org For example, the development of ADEP26, which features a multiple-unsaturated side chain, showed potent activity against Gram-negative species like Neisseria meningitidis. acs.orgresearchgate.net In contrast, analogues with mono-unsaturated side chains, like ADEP4, were more effective against certain Gram-positive bacteria. researchgate.net Other studies have involved replacing the entire linear side chain with bulky hydrophobic groups like adamantane (B196018) or palmitic acid to explore the spatial and hydrophobic requirements of the ClpP binding pocket. uwc.ac.za

The stereochemistry of the amino acids within the macrocyclic core plays a critical role in defining the three-dimensional shape of the peptide and, consequently, its biological activity. Peptides are typically composed of L-amino acids. The introduction of D-amino acids can significantly alter the peptide's secondary structure and its ability to interact with a chiral target like a protein. frontiersin.org

In the context of ADEPs, studies have compared analogues synthesized with all L-amino acids versus those containing D-amino acids. uwc.ac.za These changes can disrupt or alter the crucial transannular hydrogen bonds that stabilize the bioactive conformation of the ADEP molecule. acs.org For instance, introducing a D-amino acid can induce a kink in the peptide backbone, which could either be detrimental or, in some cases, beneficial if it orients the key activating moieties more favorably for binding. frontiersin.org The precise effect is highly dependent on the position and nature of the substitution, highlighting the stereochemical sensitivity of the ADEP-ClpP interaction. uwc.ac.zafrontiersin.org

Alterations of the N-acyl Side Chain

Fragment-Based Approaches to ADEP Design

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in medicinal chemistry for the development of potent lead compounds. frontiersin.orgwikipedia.org This approach identifies small, low-molecular-weight organic molecules, or "fragments," that bind weakly to a biological target. wikipedia.org These initial hits are then progressively optimized and grown into larger, more potent drug-like molecules. frontiersin.orgwikipedia.org In the context of the acyldepsipeptide (ADEP) class of antibiotics, FBDD offers a compelling alternative to traditional high-throughput screening. The primary motivation is to address potential pharmacological liabilities associated with the complex peptidolactone backbone of natural ADEPs and to discover novel, non-peptidic activators of the caseinolytic protease P (ClpP), the target of these antibiotics. nih.gov

Research has demonstrated that the entire complex structure of an ADEP is not essential for its mechanism of action. Studies have successfully identified simple fragments of the ADEP scaffold that are both necessary and sufficient to activate ClpP and exert antibacterial effects. nih.gov For instance, N-acyldifluorophenylalanine fragments, which are structurally much simpler than the full ADEP macrocycle, were found to function via the same mechanism of action. nih.gov These fragments were shown to require ClpP for their antibacterial activity, activate purified B. subtilis ClpP in vitro, and bind to ClpP from bacterial cell lysates. nih.gov

The discovery that these simpler, more synthetically accessible fragments retain biological activity provides a critical starting point for the development of new antibacterial agents. nih.gov Further studies have explored the anti-mycobacterial activity of ADEP fragments against Mycobacterium tuberculosis (Mtb). An ADEP fragment lacking the macrocycle entirely demonstrated antibacterial activity against the Mtb H37Rv strain, particularly when co-administered with efflux pump inhibitors like verapamil, which potentiated its activity 16-fold. escholarship.org This highlights the potential of fragment-based design to generate leads for treating challenging pathogens. escholarship.org

The following table summarizes the antibacterial activity of selected ADEP compounds and their corresponding fragments.

Compound/FragmentDescriptionTarget OrganismMIC (µg/mL)Source(s)
ADEP 1a A conventional ADEPM. tuberculosis H37Rv50 escholarship.org
ADEP 1b ADEP with optimized macrocycle and side chainM. tuberculosis H37Rv12.5 escholarship.org
Fragment 2a ADEP fragment with some macrocycle constituentsM. tuberculosis H37Rv50 escholarship.org
Fragment 5 N-E-2-heptenoyldifluorophenylalanine methyl esterB. subtilis AG1748 nih.gov
Fragment 8 N-acyl (C10) difluorophenylalanine methyl esterB. subtilis AG1748 nih.gov
Fragment 9 N-acyl (A54556) difluorophenylalanine methyl esterB. subtilis AG17432 nih.gov
Fragment 10 N-acyl (branched C10) difluorophenylalanine methyl esterB. subtilis AG1748 nih.gov

MIC: Minimum Inhibitory Concentration

Computational Chemistry in Rational Design of ADEP Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to simulate and predict molecular behavior, thereby guiding the rational design of new therapeutic agents. ielas.orglongdom.org In the development of ADEP analogues, computational approaches are integral to understanding complex structure-activity relationships (SAR), optimizing lead compounds, and predicting drug-like properties. nih.gov By combining theoretical chemistry principles with high-performance computing, researchers can investigate ADEPs at a molecular level, complementing experimental work and accelerating the discovery process. ielas.orgadvancedsciencenews.com

The application of computational chemistry to ADEP design is multifaceted. A key area is the exploration of the interaction between ADEP analogues and their target, the ClpP protease. ADEPs function by binding to hydrophobic pockets on the apical surface of ClpP, mimicking the action of its natural Clp-ATPase partners and triggering uncontrolled proteolysis. d-nb.infonih.gov Computational modeling studies have been crucial in revealing the design principles for effective ClpP activation. d-nb.info These methods allow for the visualization and analysis of the binding modes of different ADEP derivatives, explaining how specific structural modifications to the macrocycle or the acyl side chain can enhance binding affinity and, consequently, antibacterial potency. nih.govresearchgate.net

Various computational techniques are employed in the rational design of ADEPs. These methods range from quantum mechanics to molecular dynamics, each providing unique insights into the behavior of these complex molecules. ielas.orglongdom.org

The following table outlines key computational methods and their specific applications in the design of ADEP analogues.

Computational MethodApplication in ADEP Analogue DesignSource(s)
Molecular Docking & Modeling Predicts and analyzes the binding pose and affinity of ADEP analogues within the hydrophobic pockets of the ClpP protease. d-nb.info Helps in visualizing key interactions, such as hydrogen bonds, that stabilize the ADEP-ClpP complex. nih.gov d-nb.infonih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structures of a series of ADEP analogues with their measured biological activity (e.g., MIC values). longdom.org These models are then used to predict the potency of novel, untested analogues. nih.gov longdom.orgnih.gov
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ADEP-ClpP complex over time, providing insights into the stability of the interaction and the conformational changes that lead to ClpP activation. ielas.org ielas.org
Pharmacophore Mapping Identifies the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) in ADEP molecules that are necessary for binding to ClpP and eliciting a biological response. longdom.org longdom.org

By integrating these computational tools, researchers can screen virtual libraries of ADEP analogues, prioritize compounds for synthesis, and rationally design molecules with improved potency and optimized pharmacokinetic profiles, ultimately accelerating the path toward new and effective antibiotics.

Advanced Methodologies for Characterizing Apo Enopeptin Methyl Ester and Acyldepsipeptide Activity

In Vitro Biochemical Assays for ClpP Activation

In vitro biochemical assays are fundamental for elucidating the mechanism of action of acyldepsipeptides (ADEPs), including Apo-Enopeptin methyl ester. These assays allow for the direct assessment of ClpP activation and the subsequent proteolytic activity.

Fluorescence-Based Proteolytic Assays

Fluorescence-based assays are a common and sensitive method to quantify the proteolytic activity of ClpP upon activation by ADEPs. nih.govnih.gov These assays typically utilize a fluorogenic substrate that is cleaved by activated ClpP, resulting in a measurable increase in fluorescence.

One widely used substrate is a self-quenching decapeptide, Abz-DFAPKMALVPYNO2. nih.gov In its intact form, the fluorescence of the aminobenzoic acid (Abz) fluorophore is quenched by the 2-nitrotyrosine (B1262343) (YNO2) group. Upon cleavage of the peptide by activated ClpP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored over time. nih.gov This method allows for the determination of key kinetic parameters, such as the apparent binding constant (Kapp) for ClpP activation. nih.gov

Another common substrate is fluorescein (B123965) isothiocyanate (FITC)-labeled casein. nih.govd-nb.infooup.com Casein is a large, unstructured protein that becomes a substrate for ClpP only when the protease is activated by an ADEP. oup.compnas.org In the intact FITC-casein conjugate, the fluorescence is partially quenched. Proteolytic degradation by activated ClpP releases smaller FITC-labeled peptides, resulting in an increase in fluorescence intensity. d-nb.infooup.com This assay is particularly useful for screening libraries of compounds for ClpP activation. nih.gov

Table 1: Comparison of Fluorescence-Based Proteolytic Assays

Assay Component Decapeptide Cleavage Assay FITC-Casein Degradation Assay
Substrate Abz-DFAPKMALVPYNO2 FITC-labeled β-casein
Principle Relief of quenching upon cleavage Increased fluorescence upon degradation
Measurement Rate of fluorescence increase End-point or kinetic fluorescence measurement
Key Output Apparent binding constant (Kapp) Identification of activators, relative activity
Reference nih.gov nih.govd-nb.info

ATP Hydrolysis Assays

While ADEPs like this compound activate ClpP independently of ATP, the interaction with the native Clp-ATPase partners (like ClpX, ClpA, or ClpC) is crucial for understanding the full biological context. korea.ac.krelifesciences.org ATP hydrolysis assays are employed to investigate how ADEPs affect the function of the entire ClpXP proteolytic machine. The rate of ATP hydrolysis by the Clp-ATPase is coupled to the recognition, unfolding, and translocation of protein substrates into the ClpP proteolytic chamber. elifesciences.orgescholarship.org

These assays typically measure the consumption of ATP over time, which can be monitored using a coupled-NADH oxidation assay. elifesciences.org In this system, the regeneration of ATP from ADP and phosphoenolpyruvate (B93156) is coupled to the oxidation of NADH to NAD+, which can be followed by the decrease in absorbance at 340 nm. Studies have shown that ADEPs can block the ability of ClpP to stimulate the ATPase activity of its partner chaperones, effectively uncoupling the proteolytic system. escholarship.org This is because ADEPs bind to the same hydrophobic pockets on ClpP that are used by the ATPase for docking. tum.de

Proteomic Analysis of ADEP-Induced Protein Degradation

Proteomic analysis provides a global view of the proteins degraded within a cell upon treatment with an ADEP. acs.org This powerful technique helps to identify the spectrum of substrates targeted by the dysregulated ClpP protease. Methodologies often involve stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tag (TMT)-based multiplexing strategies followed by liquid chromatography-mass spectrometry (LC-MS). biorxiv.org

These approaches allow for the quantitative comparison of protein levels between ADEP-treated and untreated cells. Proteins that are significantly depleted in the treated samples are identified as potential substrates of ADEP-activated ClpP. biorxiv.org This "degradome" analysis is crucial for understanding the downstream cellular consequences of ClpP activation and can reveal why certain proteins are preferred targets. pnas.orgfrontiersin.org For instance, such studies have shown that ADEP-activated ClpP preferentially degrades unstructured or nascent proteins. korea.ac.kr

Recent advancements in proteomic workflows aim to distinguish direct degradation targets from secondary, downstream effects on the proteome that result from altered transcription and translation. biorxiv.orgbiorxiv.org These methods combine stable isotope labeling and click-chemistry for the selective quantification of protein degradation. biorxiv.org

Genetic Approaches to Study ClpP Interaction

Genetic approaches are indispensable for validating ClpP as the target of ADEPs and for mapping the specific interactions between the compound and the protease.

ClpP Mutagenesis and Functional Characterization

Site-directed mutagenesis is a key technique used to identify amino acid residues in ClpP that are critical for ADEP binding and activation. nih.govnih.gov By systematically mutating residues within the putative ADEP binding pocket and then characterizing the mutant ClpP proteins, researchers can map the interaction surface. nih.gov

For example, mutations in conserved hydrophobic residues within the binding pocket can lead to resistance to ADEPs. nih.gov Functional characterization of these mutant ClpP proteins often involves the in vitro assays described above (e.g., fluorescence-based proteolytic assays) to assess their ability to be activated by ADEPs. nih.govnih.gov Crystal structures of ADEP-bound wild-type and mutant ClpP can provide molecular insights into how these mutations affect binding and the allosteric activation mechanism. korea.ac.krnih.gov

Table 2: Examples of ClpP Mutations and their Functional Impact

Organism Mutation Effect on ADEP Interaction/ClpP Function Reference
Staphylococcus aureus Various single amino acid substitutions Impaired ClpP function, ADEP resistance nih.govnih.gov
Bacillus subtilis Y62A, F82A Located in prominent ADEP contact sites korea.ac.kr
Streptomyces Hydrophobic pocket mutations in ClpP2 Abrogated Clp-ATPase binding biorxiv.org

Complementation Studies

Complementation studies in bacteria are used to confirm that the observed effects of ADEPs are indeed mediated through ClpP. In these experiments, a clpP deletion mutant, which is typically resistant to ADEPs, is created. This mutant strain is then transformed with a plasmid carrying either the wild-type clpP gene or a mutated version.

If the introduction of the wild-type clpP gene restores sensitivity to the ADEP, it confirms that ClpP is the target. These studies can also be used to test the in vivo relevance of mutations identified through in vitro mutagenesis. If a plasmid carrying a specific clpP mutation fails to restore ADEP sensitivity in the deletion strain, it provides strong evidence that this mutation is critical for the drug's mechanism of action. researchgate.net These genetic studies, combined with biochemical and proteomic analyses, provide a comprehensive understanding of how compounds like this compound activate ClpP and exert their biological effects.

Spectroscopic Techniques for Ligand-Protein Binding Characterization

Spectroscopic methods are indispensable for investigating the dynamics of ligand-protein interactions in real-time. These techniques can reveal conformational changes, binding affinities, and the stoichiometry of the resulting complexes. findlight.net

Fluorescence Spectroscopy: This highly sensitive technique is widely used to study protein-ligand binding. findlight.net It can rely on the intrinsic fluorescence of amino acid residues like tryptophan and tyrosine within the protein or on extrinsic fluorescent probes attached to either the ligand or the protein. findlight.net Changes in the fluorescence emission spectrum, intensity, or polarization upon ligand binding can provide quantitative data on binding constants and conformational alterations. findlight.net For instance, in the study of ADEP interactions with the caseinolytic protease (ClpP), fluorescence-based assays can monitor the displacement of a fluorescently labeled ligand by a test compound, enabling the determination of binding affinity. drughunter.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of proteins. Upon binding of a ligand like an acyldepsipeptide, changes in the protein's alpha-helix and beta-sheet content can be monitored. These conformational changes, reflected in the CD spectrum, offer valuable information about the mechanism of action. For example, the binding of ADEPs to ClpP is known to induce significant conformational rearrangements, which can be qualitatively and quantitatively assessed using CD spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about protein-ligand complexes in solution. researchgate.net It can identify the specific amino acid residues at the binding interface and characterize the conformation of the bound ligand. scholaris.ca Chemical shift perturbation mapping, where changes in the chemical shifts of protein signals are monitored upon ligand titration, is a common NMR method to map the binding site. drughunter.com While specific NMR studies on this compound are not widely published, this technique has been instrumental in defining the binding pockets of other ADEPs on the ClpP protein. nih.gov

Spectroscopic TechniqueInformation ObtainedApplication to Acyldepsipeptides
Fluorescence Spectroscopy Binding affinity, conformational changesDetermining the binding constants of ADEPs to ClpP.
Circular Dichroism (CD) Secondary structure changes in the proteinAssessing conformational changes in ClpP upon ADEP binding. nih.gov
NMR Spectroscopy High-resolution structure of the complex, binding site identificationMapping the interaction surface between ADEPs and their protein targets. drughunter.comnih.govresearchgate.net

Advanced Chromatographic and Mass Spectrometric Analysis

Chromatography and mass spectrometry are cornerstone techniques for the separation, identification, and quantification of acyldepsipeptides and the analysis of their interactions with proteins. gsconlinepress.com

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for the purification and analysis of synthetic and natural acyldepsipeptides. gsconlinepress.com When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful platform for identifying and quantifying these compounds in complex biological matrices. frontiersin.org For instance, a Dionex Ultimate 3000 HPLC system coupled to an LTQ FT Ultra mass spectrometer has been used to analyze the in vitro effects of ADEPs. nih.govbiorxiv.org This setup allows for the separation of the ADEP from other components in the reaction mixture, followed by its precise mass determination and fragmentation analysis for structural confirmation.

Size Exclusion Chromatography (SEC): SEC is employed to study changes in the oligomeric state of proteins upon ligand binding. biorxiv.org The binding of ADEPs to the ClpP protease can induce changes in its quaternary structure, for example, by promoting the formation of the tetradecameric complex. biorxiv.org By comparing the elution profiles of the protein in the absence and presence of the ADEP, researchers can gain insights into the mechanism of action. For example, studies on Streptomyces ClpP1 showed a distinct shift from lower oligomeric states to tetradecamers upon the addition of ADEP1. biorxiv.org

Mass Spectrometry (MS): Mass spectrometry is a versatile tool in the study of acyldepsipeptides, providing information on their structure and their effect on target proteins. pnas.orgpnas.org High-resolution mass spectrometry can be used to confirm the elemental composition of novel ADEP analogs. researchgate.net In the context of protein-ligand interactions, techniques like native mass spectrometry can preserve non-covalent complexes in the gas phase, allowing for the determination of binding stoichiometry. drughunter.com Furthermore, MS-based proteomics approaches can be used to identify the downstream effects of ADEP activity, such as the specific proteins that are degraded by the ADEP-activated ClpP protease. pnas.org For example, MALDI-TOF mass spectrometry has been used to analyze the in vitro degradation of the FtsZ protein by ClpP in the presence of ADEPs. pnas.org

Analytical TechniquePrincipleApplication in Acyldepsipeptide Research
HPLC-MS Separation by chromatography followed by mass-based detection and identification. frontiersin.orgnih.govPurification, identification, and quantification of this compound and other ADEPs. nih.govbiorxiv.org
Size Exclusion Chromatography Separation based on molecular size. biorxiv.orgAnalyzing the oligomeric state of ClpP in the presence and absence of ADEPs. biorxiv.org
MALDI-TOF MS Ionization of molecules from a solid matrix for mass analysis. pnas.orgIdentifying the products of protein degradation mediated by ADEP-activated ClpP. pnas.org
Native Mass Spectrometry Analysis of intact non-covalent protein-ligand complexes. drughunter.comDetermining the stoichiometry of ADEP-ClpP complexes.

Insights into Bacterial Proteome Homeostasis and Acyldepsipeptide Resistance Mechanisms

Global Impact of ClpP Dysregulation on Bacterial Proteome

The caseinolytic protease Clp is a highly conserved and essential component of the bacterial protein quality control system. uni-tuebingen.dekarger.com In its normal state, the ClpP protease forms a barrel-shaped complex whose proteolytic activity is tightly regulated by associated AAA+ ATPases (e.g., ClpA, ClpC, ClpX). uni-tuebingen.dekarger.comnih.gov These ATPases recognize, unfold, and translocate specific substrate proteins into the shielded degradation chamber of ClpP in an energy-dependent manner, preventing uncontrolled proteolysis. uni-tuebingen.de

Acyldepsipeptides, the class to which Apo-Enopeptin methyl ester belongs, subvert this regulatory system with a dual and devastating effect. frontiersin.org These molecules bind to hydrophobic pockets on the surface of the ClpP tetradecamer, the same sites normally occupied by the regulatory Clp-ATPases. uni-tuebingen.demyeventflo.com This binding event has two major consequences that profoundly disrupt proteome homeostasis.

First, it physically blocks the interaction between ClpP and its cognate ATPases, effectively inhibiting the normal, regulated degradation of physiological substrates. nih.govfrontiersin.org This leads to the accumulation of proteins that would typically be cleared, disrupting essential cellular processes. frontiersin.org

Second, and more critically for many bacteria, ADEP binding allosterically activates the ClpP core. nih.gov It triggers a significant conformational change, widening the axial pores of the ClpP barrel from approximately 10 Å to as wide as 30 Å. frontiersin.orgresearchgate.net This conversion transforms the tightly regulated peptidase into an uncontrolled and ATP-independent proteolytic machine. nih.govnih.gov The now-open pores allow for the unregulated degradation of unfolded polypeptides. nih.gov

The primary targets of this rogue protease activity appear to be nascent polypeptide chains emerging from the ribosome and flexible, unfolded proteins. nih.govnih.gov A particularly crucial target is the FtsZ protein, which is essential for bacterial cell division. wikipedia.orgnih.gov The degradation of FtsZ by the ADEP-ClpP complex inhibits the formation of the Z-ring, a critical step in septum formation, leading to cell filamentation in rod-shaped bacteria and cell swelling in cocci before eventual cell death. wikipedia.orgnih.gov The global impact of this dysregulation is massive; a proteomic analysis of Staphylococcus aureus exposed to an ADEP compound revealed a significant decrease in the abundance of 417 different proteins. rsc.org

Bacterial Survival Strategies Against Acyldepsipeptides

Bacteria have evolved sophisticated strategies to counteract the lethal effects of antibiotics, and resistance to acyldepsipeptides is no exception. These strategies range from specific genetic mutations to elaborate self-protection mechanisms in the antibiotic-producing organisms themselves.

Genomic Adaptations and ClpP Mutations

For many bacteria, particularly within the Firmicutes phylum, the most prominent mechanism for developing high-level resistance to ADEPs is through genetic mutation of the target itself. nih.gov Spontaneous resistance in species like Staphylococcus aureus, Bacillus subtilis, enterococci, and streptococci occurs at a rate of approximately 10⁻⁶, with the overwhelming majority of resistant isolates carrying mutations within the clpP gene. nih.govnih.govproteopedia.org

These mutations, which can be single nucleotide substitutions leading to amino acid changes, deletions, or insertions causing frameshifts and premature stop codons, almost invariably lead to a functionally impaired or non-functional ClpP protein. nih.gov Since the bactericidal activity of ADEPs in these species depends on the activation of ClpP, a loss-of-function mutation renders the antibiotic ineffective. rsc.orgnih.gov This indicates that ClpP is likely the sole phenotypically relevant target for ADEPs in these organisms. nih.gov

Bacterial SpeciesClpP MutationEffect / LocationADEP Resistance Level
S. aureusG53VAmino acid exchangeHigh-level
S. aureusD80GAmino acid exchangeHigh-level
S. aureusL103FAmino acid exchangeHigh-level
B. subtilisA60TAmino acid exchangeHigh-level
B. subtilisG82DAmino acid exchangeHigh-level
Enterococcus faeciumG134fsFrameshiftHigh-level
Streptococcus pneumoniae-35 C->TPromoter mutationIntermediate

This table presents a selection of identified mutations conferring ADEP resistance in various Firmicutes species. Data sourced from Malik et al., 2020. nih.gov

Role of Producer Self-Protection Mechanisms (e.g., ClpP ADEP)

The organisms that naturally produce antibiotics must possess a mechanism to avoid self-poisoning. The producer of the ADEP natural product complex is the bacterium Streptomyces hawaiiensis. wikipedia.orgnih.gov Research into its genome revealed a novel and elegant self-protection strategy. Located downstream of the ADEP biosynthetic gene cluster is an additional, accessory clpP homologue, which has been named clpPADEP. nih.govasm.org

This single gene, clpPADEP, acts as a resistance determinant and is sufficient to confer high-level ADEP resistance to otherwise sensitive Streptomyces species. nih.govasm.org The encoded ClpPADEP protein appears to employ a dual mechanism of protection. First, it can interact with the native, ADEP-sensitive ClpP1 protein to inhibit the formation of the tetradecameric complexes that would be activated by the antibiotic. uni-tuebingen.decam.ac.uk Second, the ClpPADEP protein can substitute for the sensitive ClpP1 in essential proteolytic functions, ensuring that vital cellular processes continue unimpeded even in the presence of the self-produced ADEP. uni-tuebingen.de This allows the producer to maintain its own proteome homeostasis while deploying a weapon that corrupts it in competing bacteria.

Cross-Species Analysis of ADEP Susceptibility and Resistance

The efficacy and mechanism of action of acyldepsipeptides vary significantly across different bacterial species, highlighting the diversity of bacterial physiology and defense mechanisms.

Generally, ADEPs exhibit potent activity against a wide range of Gram-positive bacteria, including clinically significant multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). rsc.orgnih.gov In contrast, they show very low efficacy against most Gram-negative bacteria. acs.orgresearchgate.net This broad difference is largely attributed to the robust outer membrane of Gram-negative bacteria, which acts as a formidable barrier, preventing the compounds from reaching their cytoplasmic target, ClpP. uni-tuebingen.de

Even among susceptible species, the precise mode of killing can differ, as starkly illustrated by the comparison between Firmicutes and Mycobacterium tuberculosis.

In Firmicutes (S. aureus, B. subtilis, etc.) : The primary mode of action is the uncontrolled proteolysis caused by the ADEP-activated ClpP complex, leading to a form of "bacterial self-digestion". rsc.org As a result, resistance in these species arises from loss-of-function mutations in clpP that prevent this activation. rsc.orgnih.gov

In Mycobacterium tuberculosis : The situation is reversed. In M. tuberculosis, the ClpP1 and ClpP2 proteins are essential for viability. asm.orgresearchgate.net Here, ADEPs act primarily as inhibitors of the essential Clp protease functions. frontiersin.org By binding to ClpP, they block the necessary interactions with Clp-ATPases (ClpX and ClpC1), leading to a lethal accumulation of toxic proteins. frontiersin.orgrsc.org Underscoring this mechanistic difference, the downregulation of ClpP levels in M. tuberculosis actually increases its susceptibility to ADEPs, which is the opposite of what is observed in B. subtilis. rsc.org

CompoundS. aureus (MRSA)E. faecalis (VRE)S. pneumoniae (PRSP)M. tuberculosis H37RvE. coli
ADEP1-0.25-1 μg/mL0.125-0.5 μg/mL->64 μg/mL
ADEP2---50 μg/mL-
ADEP B3150.06 μg/mL0.03 μg/mL---

This table shows a selection of Minimum Inhibitory Concentration (MIC) values for different ADEPs against various bacterial species, illustrating the range of susceptibility. Lower values indicate higher potency. Data sourced from Brötz-Oesterhelt et al., 2005, Ollinger et al., 2012, and Sello et al., 2014. rsc.orgasm.orgplos.org

Future Research Trajectories for Apo Enopeptin Methyl Ester and the Acyldepsipeptide Class

Elucidating Undiscovered Biological Targets Beyond ClpP

The primary and well-established molecular target of the acyldepsipeptide class is the caseinolytic protease ClpP. nih.govmdpi.com ADEPs function by binding to hydrophobic pockets on the apical surface of the ClpP proteolytic barrel, causing the entrance pores to open. rsc.org This dysregulation circumvents the normal control exerted by ATPase chaperones (like ClpX and ClpA), leading to the uncontrolled degradation of unfolded proteins and even stable, folded proteins that are not typical ClpP substrates. nih.govnih.gov This process of rampant, non-specific proteolysis is the principal mechanism of bacterial cell death. nih.gov

While ClpP is the definitive primary target, future research could explore potential secondary or off-target interactions. The activation of ClpP by ADEP4, for instance, has been shown to result in the degradation of over 400 different proteins, affecting a wide array of cellular functions from metabolism to DNA replication. nih.gov While this widespread degradation is a downstream consequence of ClpP activation, a deeper investigation into the full spectrum of cellular proteins affected could reveal previously unknown vulnerabilities in bacteria.

Furthermore, exploring interactions with other cellular components remains a potential avenue of research. Given that ClpP is highly conserved, with homologs present in the mitochondria of eukaryotes, understanding the selectivity of ADEP derivatives is crucial. pnas.org Research into the human mitochondrial ClpP (hClpP) has shown it plays roles in the mitochondrial unfolded protein response and is a target in some cancer therapies. pnas.org Future studies could focus on ensuring that novel ADEP analogs possess high specificity for bacterial ClpP to avoid potential off-target effects on the host's mitochondrial ClpP, or conversely, explore whether modulating hClpP could have therapeutic benefits in other diseases. pnas.org However, current evidence strongly indicates that the primary antibacterial effect of ADEPs is mediated exclusively through the activation of bacterial ClpP. portlandpress.comresearchgate.net

Designing Novel Non-Peptide ClpP Modulators

A significant trajectory in ADEP research is the move away from traditional peptide-based structures toward novel non-peptide modulators of ClpP. While natural ADEPs and their synthetic analogs are potent, their peptide nature can present challenges related to metabolic instability and bioavailability. nih.gov The development of non-peptidic or peptidomimetic compounds could lead to drugs with improved pharmacological properties.

Initial steps in this direction have focused on identifying the minimal structural components of ADEPs required for activity. Research has demonstrated that a simple N-acyldifluorophenylalanine fragment, representing a small part of the full cyclic structure, is sufficient to activate ClpP and exhibit antibacterial activity. researchgate.netmit.edu This discovery is pivotal as it provides a much simpler chemical scaffold for diversification and optimization, setting the stage for the development of entirely non-peptide activators. mit.edu

More recently, a class of anticancer compounds known as imipridones (e.g., ONC212) were unexpectedly found to ectopically activate bacterial ClpP. oup.com This discovery provides a completely new, non-peptide scaffold for antibiotic development. These small molecules were shown to activate ClpP from several bacterial species and demonstrated synergistic activity with conventional antibiotics against pathogens like S. aureus. oup.com This opens up a major new front in the search for ClpP-targeting antibiotics, leveraging a scaffold with potentially more favorable drug-like properties.

Modulator ClassExample CompoundCore StructureKey Advantage
Acyldepsipeptide (Peptide)ADEP4Cyclic depsipeptideHigh potency, well-understood mechanism. asm.org
Peptide FragmentN-acyldifluorophenylalanineAcyclic amino acid derivativeStructurally simple, amenable to diversification. researchgate.netmit.edu
Imipridone (Non-Peptide)ONC212Heterocyclic small moleculeNovel scaffold, potential for improved pharmacokinetics. oup.com
Macrocyclic PeptideP4-B / P9-BSynthetic macrocycle with IGF-binding motifRationally designed to mimic natural ATPase activators. rsc.org

Advanced Computational Approaches for Structure-Based Design

The development of the next generation of ADEP-class compounds will heavily rely on advanced computational methods for structure-based drug design. nih.govfrontiersin.org These techniques are essential for understanding the complex interactions between a modulator and the ClpP protease, and for rationally designing new molecules with enhanced potency, selectivity, and drug-like properties. drugdiscoverynews.comnih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. For ADEP research, docking is used to screen virtual libraries of compounds for their potential to bind to the ADEP binding site on ClpP. rsc.orgnih.gov It can help prioritize candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ADEP-ClpP interaction over time. drugdiscoverynews.com This is particularly important for understanding how a ligand induces the conformational changes in ClpP that lead to its activation. For example, MD can help analyze the stability of the open-pore conformation of ClpP when bound to different ADEP analogs. pnas.org

De Novo Design: These computational methods aim to design novel molecules from scratch by assembling fragments or atoms within the binding site of the target protein. nih.gov This approach can be used to generate entirely new scaffolds for ClpP activators that are structurally distinct from the original ADEP natural products.

Machine Learning and AI: AI-driven models are increasingly being used to predict the biological activity and pharmacokinetic properties of molecules. drugdiscoverynews.com By training on existing data from ADEP analogs and other ClpP modulators, these models can accelerate the discovery of new lead compounds by rapidly evaluating large virtual libraries.

These computational tools were instrumental in the rational design of synthetic macrocyclic peptides that could mimic the binding of natural ClpX activators and induce ClpP activity. rsc.org As our understanding of the ClpP structure and dynamics improves, these in silico methods will become even more powerful in guiding the creation of superior therapeutics.

Investigating Synergistic Interactions with Other Classes of Biochemical Modulators

A critical area of future research is the investigation of synergistic interactions between ADEP-class compounds and other types of antibiotics. nih.gov While ADEPs are potent, bacteria can develop resistance, often through mutations in the clpP gene that prevent the activator from binding or render the protease non-functional. asm.orgresearchgate.net Because ClpP is not essential for the viability of all bacteria under normal conditions, these resistance mutations can arise at a relatively high frequency. asm.org

Combining ADEPs with a second antibiotic that has a different mechanism of action is a powerful strategy to overcome this limitation. The combination can enhance bacterial killing and, crucially, suppress the emergence of resistant mutants. asm.org Research has already demonstrated strong synergistic effects between ADEP4 and several classes of approved antibiotics. asm.orgoup.com For example, the combination of ADEP4 and rifampin was highly effective in eradicating chronic MRSA biofilm infections in animal models, a context where conventional monotherapies often fail. asm.org Similarly, synergy has been observed between ADEPs and fluoroquinolones, beta-lactams, and aminoglycosides against various Gram-positive pathogens. asm.orgoup.com

ADEP Class CompoundPartner AntibioticAntibiotic ClassTarget PathogenObserved Synergistic Effect
ADEP4RifampinRifamycinMRSAEradication of biofilm, suppression of resistance. asm.orgoup.com
ADEP4CiprofloxacinFluoroquinoloneS. aureusEnhanced killing of stationary-phase cells. asm.org
ADEP4VancomycinGlycopeptideVRE, S. aureusIncreased bactericidal activity. asm.orgacs.org
ONC212 (Imipridone)AmpicillinBeta-lactamS. aureusPotentiated efficacy, lowered inhibitory concentration. oup.com
ONC212 (Imipridone)TetracyclineTetracyclineS. aureusDemonstrated synergy in checkerboard assays. oup.com

Future work will likely focus on optimizing these combinations, exploring new partnerships with other biochemical modulators, and using advanced models like the hollow-fiber infection model to simulate human pharmacokinetics and determine optimal dosing strategies for combination therapies. asm.org

Exploring New Analytical and Characterization Methods for ADEP Derivatives

As medicinal chemistry efforts produce new generations of ADEP derivatives and non-peptide modulators, the need for advanced analytical and characterization methods becomes paramount. researchgate.net These techniques are essential for confirming the structure, purity, and conformational properties of new compounds, which are directly linked to their biological activity.

Future research in this area will likely involve the application and refinement of several key techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are fundamental for confirming the exact mass and molecular formula of newly synthesized ADEP analogs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments are crucial for elucidating the three-dimensional structure and conformational dynamics of these cyclic peptides in solution. For example, deuterium-exchange 1H NMR has been used to measure the relative conformational rigidity of different ADEP analogs, showing that more rigid compounds that pre-organize into the bioactive conformation have significantly enhanced antibacterial activity. acs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is standard for assessing purity. More advanced techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate complex mixtures of ADEP derivatives based on subtle differences in their drug-to-antibody ratios in potential conjugate applications or to resolve different isomers. nih.gov Gas chromatography coupled to mass spectrometry (GC-MS) is another powerful tool for analyzing derivatized fragments or related small molecules.

Derivative Spectroscopy: This is an emerging analytical technique that uses mathematical derivatives of absorbance spectra to resolve overlapping signals and reduce interference from scattering. pion-inc.com It could be particularly useful for analyzing complex mixtures or formulations of ADEP derivatives without the need for extensive sample cleanup. pion-inc.com

Analytical TechniqueInformation ProvidedApplicability to ADEP Derivatives
HPLCPurity assessment, quantification.Standard quality control for synthesized compounds.
High-Resolution Mass Spectrometry (ESI-MS, MALDI-MS)Molecular weight confirmation, structural fragmentation.Essential for verifying the identity of new analogs. nih.gov
NMR Spectroscopy (e.g., Deuterium Exchange)3D structure, conformational dynamics, rigidity.Links molecular conformation to biological activity. acs.org
Hydrophobic Interaction Chromatography (HIC)Separation of species with different hydrophobicity.Characterizing distribution in complex mixtures or conjugates. nih.gov
Derivative UV-Vis SpectroscopyAnalysis of complex mixtures, quantification with reduced interference.A novel method for analyzing formulations or biological samples. pion-inc.com

By integrating these advanced analytical methods, researchers can establish robust structure-activity relationships (SAR) and structure-property relationships (SPR), which are critical for guiding the rational design of ADEP-class therapeutics toward clinical success.

Q & A

Basic: What are the critical parameters influencing the synthesis of Apo-Enopeptin methyl ester, and how can they be systematically optimized?

Methodological Answer:
Key parameters include catalyst type (e.g., KOH, NaOH), catalyst concentration (wt%), alcohol-to-oil molar ratio, and reaction temperature. Optimization can be achieved using Design of Experiments (DOE) frameworks like the Taguchi method , which employs orthogonal arrays to identify significant factors with minimal experimental runs. For instance, demonstrates that catalyst concentration contributes ~77.6% to methyl ester yield, followed by temperature and molar ratio . A three-level L-9 orthogonal array (Table 2 in ) is recommended to screen interactions between parameters efficiently.

Advanced: How should researchers resolve contradictions in yield data observed during this compound synthesis under varying experimental conditions?

Methodological Answer:
Contradictions often arise from parameter interactions or measurement uncertainties. Use Analysis of Variance (ANOVA) to quantify the contribution of each factor (e.g., catalyst concentration vs. temperature) to overall variability. Signal-to-noise (S/N) ratios (larger-the-better type) can also prioritize conditions that maximize yield while minimizing noise (Table 5 in ). For instance, resolved discrepancies by calculating mean S/N ratios across parameter levels, identifying optimal conditions (e.g., 1.5 wt% KOH at 60°C) that improved yield to 96.7% .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies methyl ester content and identifies fatty acid profiles (Table 4 in ; Table 3 in ).
  • Nuclear Magnetic Resonance (NMR): Validates esterification success via chemical shift analysis (e.g., disappearance of -OH peaks).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms ester carbonyl (C=O) stretching at ~1740 cm⁻¹.
    Ensure triplicate measurements to account for technical variability .

Advanced: How can researchers design experiments to investigate interaction effects between variables (e.g., solvent polarity and temperature) on this compound stability?

Methodological Answer:
Adopt Response Surface Methodology (RSM) or full factorial designs to model nonlinear relationships. For example, used RSM with a central composite design to optimize biodiesel yield, analyzing quadratic interactions between variables. Alternatively, fractional factorial designs reduce experimental runs while capturing key interactions. Statistical software (e.g., Minitab, QUALITEK-4) can generate contour plots to visualize optimal stability regions .

Basic: What are common reproducibility challenges in this compound synthesis, and how can they be mitigated?

Methodological Answer:
Challenges include batch-to-batch variability in raw materials, inconsistent reaction temperatures, and catalyst degradation. Mitigation strategies:

  • Standardize Protocols: Document exact molar ratios, catalyst storage conditions, and mixing speeds ( ).
  • Control Replicates: Perform triplicate syntheses under identical conditions.
  • Reference Standards: Use internal standards (e.g., methyl heptadecanoate) in GC-MS to calibrate purity measurements .

Advanced: What statistical methods are appropriate for assessing uncertainty in quantitative analyses of this compound?

Methodological Answer:
Uncertainty arises from instrument sensitivity, biological/technical replicates, and calibration errors. Use:

  • Expanded Uncertainty Calculations: Combine standard deviations from replicates with instrument error margins (e.g., ±2% for GC-MS).
  • Monte Carlo Simulations: Model propagation of uncertainty across multi-step syntheses.
    highlights that uncertainty contributors (e.g., operator skill, marker sensitivity) must be quantified holistically to ensure robust conclusions .

Basic: How can researchers validate the efficacy of a novel catalyst for this compound synthesis?

Methodological Answer:

  • Benchmark Against Established Catalysts: Compare yield and purity with KOH/NaOH (Table 4 in ).
  • Kinetic Studies: Measure reaction rates via time-course GC-MS sampling.
  • Reusability Tests: Assess catalyst stability over multiple cycles (e.g., leaching via ICP-MS).

Advanced: How can computational modeling enhance the optimization of this compound production?

Methodological Answer:

  • Density Functional Theory (DFT): Predict reaction pathways and transition states for esterification.
  • Machine Learning (ML): Train models on historical data (e.g., catalyst performance, temperature) to predict optimal conditions.
  • Process Simulation Tools: Use Aspen Plus® to model mass/energy balances at scale. Ensure experimental validation of predictions to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.